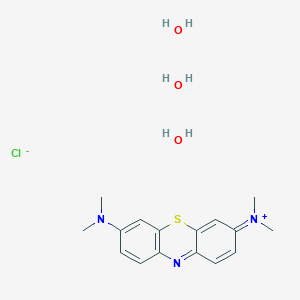![molecular formula C8H13NO2 B130002 Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate CAS No. 145295-14-3](/img/structure/B130002.png)
Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate, commonly known as tropane ester, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of tropane alkaloids and has been found to exhibit various biological and physiological effects.2.1]heptane-6-carboxylate.
Mecanismo De Acción
The mechanism of action of Methyl (Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate)-2-azabicyclo[2.2.1]heptane-6-carboxylate is mainly attributed to its anticholinergic activity. It acts as a competitive antagonist of muscarinic acetylcholine receptors and inhibits the binding of acetylcholine to these receptors. This results in the inhibition of parasympathetic nervous system activity, leading to various physiological effects.
Biochemical and Physiological Effects:
Methyl (Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate)-2-azabicyclo[2.2.1]heptane-6-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce bronchial secretions and improve airway function in patients with asthma and COPD. It has also been found to reduce tremors and rigidity in patients with Parkinson's disease. Additionally, it has been used as an analgesic and anesthetic agent in surgical procedures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate)-2-azabicyclo[2.2.1]heptane-6-carboxylate has several advantages for lab experiments. It is a highly potent and selective antagonist of muscarinic acetylcholine receptors, making it a valuable tool for studying the role of these receptors in various physiological processes. However, it also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the research on Methyl (Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate)-2-azabicyclo[2.2.1]heptane-6-carboxylate. One of the areas of interest is the development of more potent and selective analogs of this compound for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of this compound and its potential use in the treatment of other diseases. Additionally, the use of Methyl (Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate)-2-azabicyclo[2.2.1]heptane-6-carboxylate as a research tool for studying the role of muscarinic acetylcholine receptors in various physiological processes is an area of interest for future research.
Métodos De Síntesis
The synthesis of Methyl (Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate)-2-azabicyclo[2.2.1]heptane-6-carboxylate is a complex process that involves several steps. One of the commonly used methods for the synthesis of this compound is the reductive amination of 3,4-dihydro-2H-pyran with 3-(4-methoxyphenyl)propanal followed by hydrogenation and esterification. This method yields the desired product with high purity and yield.
Aplicaciones Científicas De Investigación
Methyl (Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate)-2-azabicyclo[2.2.1]heptane-6-carboxylate has been extensively studied for its various biological and physiological effects. It has been found to exhibit potent anticholinergic activity and has been used in the treatment of various diseases such as Parkinson's disease, asthma, and chronic obstructive pulmonary disease (COPD). It has also been found to have analgesic and anesthetic properties and has been used in pain management and surgical procedures.
Propiedades
Número CAS |
145295-14-3 |
|---|---|
Nombre del producto |
Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate |
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)6-2-5-3-7(6)9-4-5/h5-7,9H,2-4H2,1H3/t5-,6-,7-/m1/s1 |
Clave InChI |
BQCQFRLCYCZHOD-FSDSQADBSA-N |
SMILES isomérico |
COC(=O)[C@@H]1C[C@@H]2C[C@H]1NC2 |
SMILES |
COC(=O)C1CC2CC1NC2 |
SMILES canónico |
COC(=O)C1CC2CC1NC2 |
Sinónimos |
2-Azabicyclo[2.2.1]heptane-6-carboxylicacid,methylester,(1R-exo)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



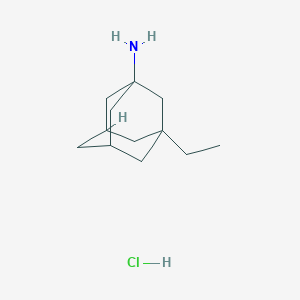
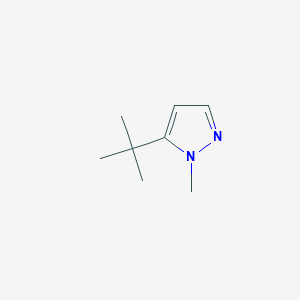
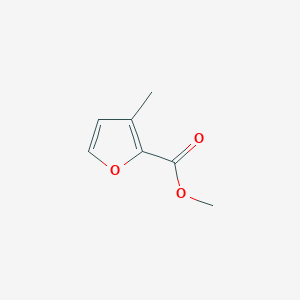
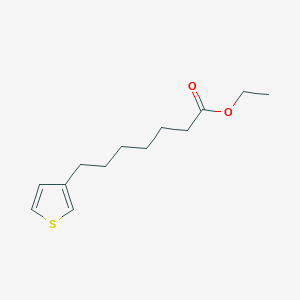
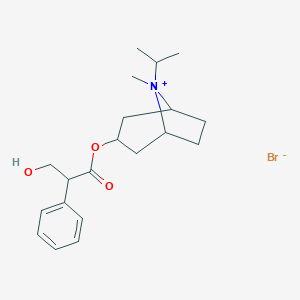


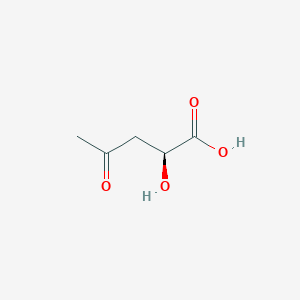
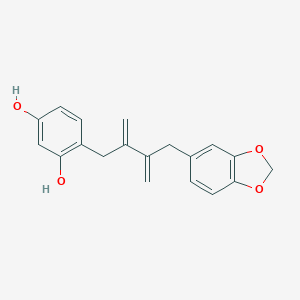
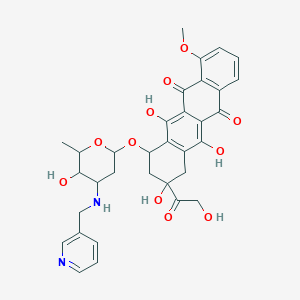
![3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B129948.png)
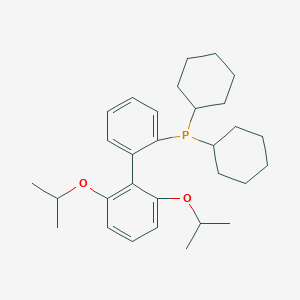
![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-2,3-dihydrochromen-4-one](/img/structure/B129962.png)
